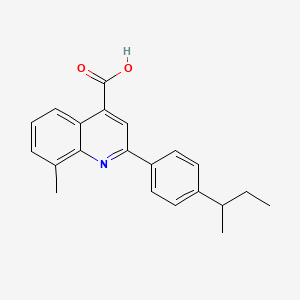

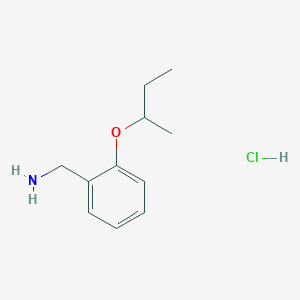

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

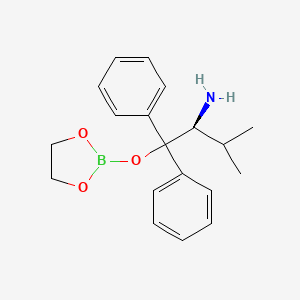

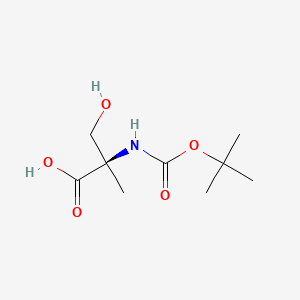

The compound "2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The structural features of quinoline derivatives, such as the presence of a carboxylic acid group, can significantly influence their chemical behavior and interaction with biological targets .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, a tandem conjugate addition/cyclization protocol has been developed for the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, which demonstrates the intricacy of synthesizing such compounds . Although the specific synthesis of "2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their reactivity and interaction with other molecules. X-ray diffraction analysis is a common technique used to elucidate the crystal structure of these compounds . The presence of substituents on the quinoline core, such as the sec-butyl and methyl groups, can influence the molecular conformation and intermolecular interactions, which are essential for understanding the compound's properties and potential as a therapeutic agent.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including hydrogen bonding and noncovalent interactions, which are fundamental for their supramolecular assembly and biological activity. Studies have shown that hydrogen bonds and other weak interactions play a significant role in the formation of 1D-3D frameworks in quinoline-based compounds . The reactivity of the exocyclic double bond in quinoline derivatives has also been theoretically evaluated, indicating a correlation between reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as melting point, solubility, and spectroscopic characteristics, are influenced by their molecular structure. Vibrational spectroscopy, such as FT-IR and FT-Raman, is used to study the molecular vibrations and identify functional groups within the compound . The electronic properties, including HOMO and LUMO energies, provide insight into the compound's reactivity and potential for electron transfer processes. Additionally, molecular docking studies can predict the interaction of quinoline derivatives with biological targets, which is valuable for drug design .

Applications De Recherche Scientifique

-

Suzuki–Miyaura Coupling : This is a type of carbon–carbon bond forming reaction widely used in organic chemistry . The compound you mentioned could potentially be used as a reagent in such reactions.

-

Bio-based Isocyanate Production : There are recent advances in bio-based isocyanate production . Isocyanates are used in the production of polyurethanes, which are key players in the plastics industry. The global market value of polyurethanes reached $95.13 billion in 2019 and is expected to grow at a compound annual growth rate of 12% . Although the specific compound you mentioned is not directly referenced, it’s possible that similar compounds could be used in this field.

-

Suzuki–Miyaura Coupling : This is a type of carbon–carbon bond forming reaction widely used in organic chemistry . The compound you mentioned could potentially be used as a reagent in such reactions.

-

Bio-based Isocyanate Production : There are recent advances in bio-based isocyanate production . Isocyanates are used in the production of polyurethanes, which are key players in the plastics industry. The global market value of polyurethanes reached $95.13 billion in 2019 and is expected to grow at a compound annual growth rate of 12% . Although the specific compound you mentioned is not directly referenced, it’s possible that similar compounds could be used in this field.

Propriétés

IUPAC Name |

2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(23)24)17-7-5-6-14(3)20(17)22-19/h5-13H,4H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYZEQZDAISYRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)